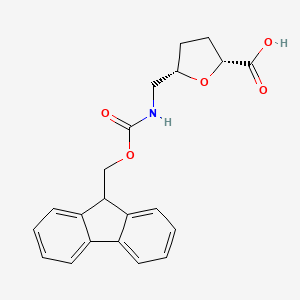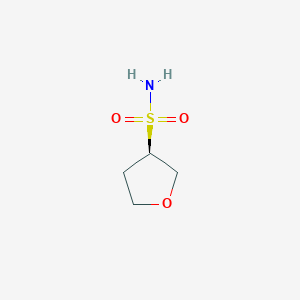
(3R)-oxolane-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-oxolane-3-sulfonamide is a chiral sulfonamide compound featuring an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the sulfonamide group and the chiral center at the 3-position of the oxolane ring contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (3R)-oxolane-3-sulfonamide typically begins with commercially available starting materials such as oxolane (tetrahydrofuran) and sulfonamide derivatives.
Chiral Synthesis: The chiral center at the 3-position can be introduced using asymmetric synthesis techniques. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Reaction Conditions: The synthesis often involves multiple steps, including protection and deprotection of functional groups, oxidation, and substitution reactions. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol, and reagents such as sodium hydride or lithium diisopropylamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (3R)-oxolane-3-sulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Chiral catalysts for asymmetric synthesis.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted oxolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (3R)-oxolane-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays due to its ability to interact with biological molecules.
Medicine
In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which (3R)-oxolane-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. The chiral center may also play a role in the compound’s specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-oxolane-3-sulfonamide: The enantiomer of (3R)-oxolane-3-sulfonamide, differing in the configuration at the chiral center.
Oxolane-2-sulfonamide: A similar compound with the sulfonamide group at the 2-position instead of the 3-position.
Tetrahydrofuran-3-sulfonamide: Another related compound with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the position of the sulfonamide group. This configuration can lead to different reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C4H9NO3S |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
(3R)-oxolane-3-sulfonamide |
InChI |
InChI=1S/C4H9NO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2,(H2,5,6,7)/t4-/m1/s1 |
InChI-Schlüssel |
GMAXVRALICXRLK-SCSAIBSYSA-N |
Isomerische SMILES |
C1COC[C@@H]1S(=O)(=O)N |
Kanonische SMILES |
C1COCC1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


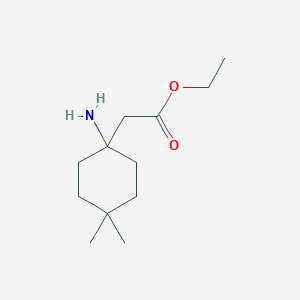
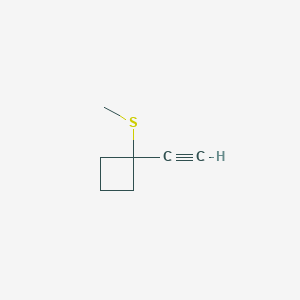
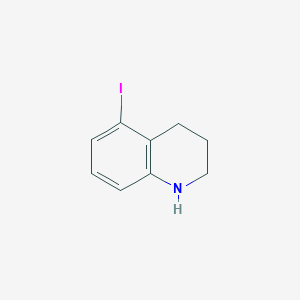
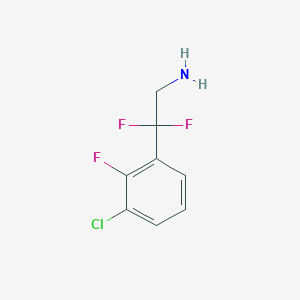
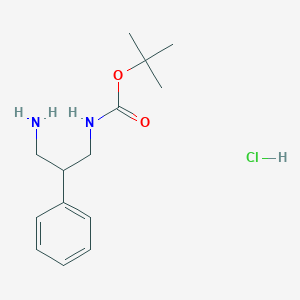
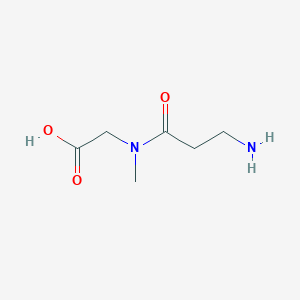
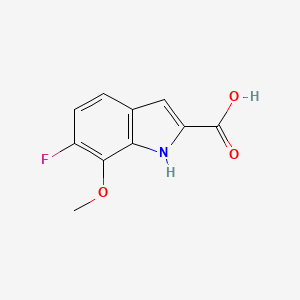
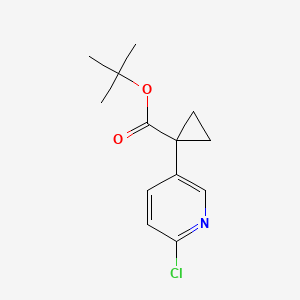

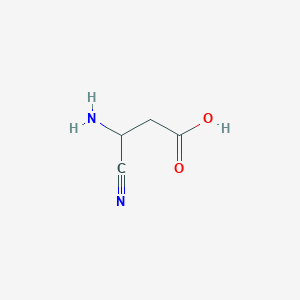
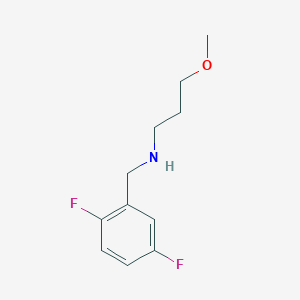
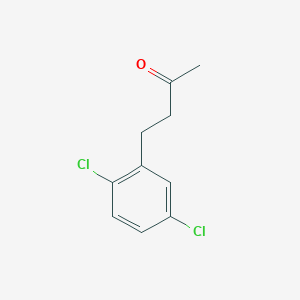
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
